3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde
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Overview
Description
3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde is a chemical compound that features an imidazole ring substituted with an ethyl group and a fluorobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde typically involves the formation of the imidazole ring followed by the introduction of the fluorobenzaldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1-ethylimidazole, the compound can be synthesized through a series of steps involving halogenation, nucleophilic substitution, and formylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods would depend on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products Formed
Oxidation: 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzoic acid.
Reduction: 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring can participate in hydrogen bonding and other interactions, while the fluorobenzaldehyde moiety can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-imidazole: Lacks the fluorobenzaldehyde group, making it less reactive in certain contexts.
4-Fluorobenzaldehyde: Lacks the imidazole ring, limiting its potential interactions in biological systems.
3-(1-Methyl-1H-imidazol-2-yl)-4-fluorobenzaldehyde: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties
Uniqueness
3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde is unique due to the combination of the imidazole ring and the fluorobenzaldehyde moiety. This combination imparts specific reactivity and potential biological activity that may not be present in similar compounds .
Properties
Molecular Formula |
C12H11FN2O |
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Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-(1-ethylimidazol-2-yl)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C12H11FN2O/c1-2-15-6-5-14-12(15)10-7-9(8-16)3-4-11(10)13/h3-8H,2H2,1H3 |
InChI Key |
XJDXMRMUICXWEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2=C(C=CC(=C2)C=O)F |
Origin of Product |
United States |
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